molecular formula C9H18N2O2 B1400050 3-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one CAS No. 1236857-78-5

3-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one

Cat. No.: B1400050
CAS No.: 1236857-78-5
M. Wt: 186.25 g/mol
InChI Key: KYBMIMGMJIDVNR-UHFFFAOYSA-N
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Description

3-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research has identified tertiary aminoalkanols, related to 3-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one, as potential antitumor agents. A study conducted by Isakhanyan et al. (2016) synthesized and tested compounds for antitumor activity, noting promising biological properties.

Antibacterial Activity

Another study by Isakhanyan et al. (2014) focused on the synthesis of tertiary aminoalkanols and evaluated their antibacterial activity. The results indicate potential for developing new antibacterial agents.

Synthesis of Antimicrobials

Kumar et al. (2007) conducted a study on synthesizing potent antimicrobials, including derivatives of arecoline and phendimetrazine, utilizing morpholine-related compounds (Kumar, Sadashiva, & Rangappa, 2007).

Peptidomimetic Chemistry

Sladojevich et al. (2007) reported on synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis. This is significant for applications in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).

Inhibition of Norepinephrine Transporter

A study by O'Neill et al. (2011) identified a series of compounds, including morpholine derivatives, as potent inhibitors of the norepinephrine transporter. This has implications for treating various neurological conditions (O'Neill et al., 2011).

Hydrogen-Bonded Sheet Structures

Research by Orozco et al. (2008) explored hydrogen-bonded sheet structures in morpholine derivatives, providing insights into electronic polarization and molecular bonding in these compounds (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).

Properties

IUPAC Name

3-amino-3-methyl-1-morpholin-4-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,10)7-8(12)11-3-5-13-6-4-11/h3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBMIMGMJIDVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.